2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride
Overview
Description
2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride is a complex organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, a propylamino group, and a phenoxyacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a suitable phenol derivative, followed by etherification to introduce the ethoxy group. The propylamino group is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the acetonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. For example, the bromination step might be carried out at low temperatures to prevent side reactions, while the etherification and nucleophilic substitution steps may require specific catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could produce a variety of substituted phenoxyacetonitrile derivatives.
Scientific Research Applications
2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- {5-bromo-2-chloro-4-[(propylamino)methyl]phenoxy}acetonitrile
- {5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}acetonitrile
- {5-bromo-2-ethoxy-4-[(methylamino)methyl]phenoxy}acetonitrile
Uniqueness
What sets 2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride apart from similar compounds is the specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the ethoxy group might enhance its solubility in organic solvents, while the propylamino group could influence its binding affinity to biological targets.
Properties
IUPAC Name |
2-[5-bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c1-3-6-17-10-11-8-13(18-4-2)14(9-12(11)15)19-7-5-16;/h8-9,17H,3-4,6-7,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULIDSGQHGMCEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1Br)OCC#N)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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